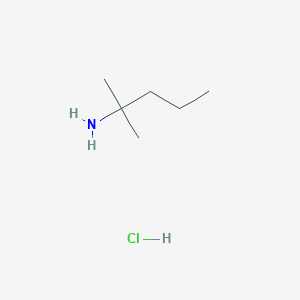

2-Methylpentan-2-amine hydrochloride

Beschreibung

Significance of Amine Hydrochlorides in Organic Synthesis

Amine hydrochlorides are of profound importance in organic synthesis due to several key advantages they offer over their free base counterparts. The conversion of a volatile, and often oily, amine into a solid, crystalline hydrochloride salt simplifies handling, purification, and storage. wikipedia.org This enhanced stability and non-volatile nature are critical for maintaining the integrity of reagents over time.

One of the most significant properties of amine hydrochlorides is their increased solubility in aqueous media. spectroscopyonline.com Many organic amines are poorly soluble in water, which can be a limiting factor in certain reaction conditions. The ionic nature of the hydrochloride salt dramatically improves water solubility, a property that is heavily exploited in pharmaceutical formulations to enhance bioavailability. wikipedia.orgspectroscopyonline.com

In the context of synthetic strategy, forming the hydrochloride salt can serve as a protective measure for the amine functional group. The ammonium (B1175870) salt is significantly less nucleophilic and basic than the free amine, preventing it from participating in undesired side reactions. This "protection" allows chemists to perform reactions on other parts of the molecule without affecting the amine. The free base can be easily regenerated when needed by treatment with a base. wikipedia.org Furthermore, amine hydrochloride salts themselves can be utilized as bifunctional reagents in certain transformations, such as in copper-catalyzed aminochlorination reactions where they provide both the amine and the chloride. rsc.org

Evolution of Synthetic Strategies for Branched Amine Derivatives

The synthesis of α-branched amines—amines where the nitrogen atom is attached to a secondary or tertiary carbon—is a pivotal challenge in organic chemistry due to their prevalence in natural products and pharmaceutical agents. nih.gov The steric hindrance around the nitrogen atom in these compounds presents significant synthetic hurdles.

Historically, the cornerstone method for synthesizing α-branched alkylamines has been carbonyl reductive amination (CRA). This method involves the reaction of a ketone with an amine to form an imine or iminium ion intermediate, which is then reduced to the target amine. However, the initial condensation step can be energetically unfavorable and inefficient, particularly when using sterically hindered ketones. nih.gov

To overcome these limitations, synthetic strategies have evolved considerably. Key advancements include:

Addition of Organometallic Reagents: The direct addition of carbon-centered nucleophiles, such as organolithium or Grignard reagents, to imines is a powerful method. However, this approach is often limited to pre-formed, activated imines, as non-activated dialkyl imines are prone to competitive α-deprotonation by the basic organometallic reagent. nih.govrsc.org

Transition-Metal-Catalyzed Reactions: Modern organic synthesis has seen the rise of transition-metal-catalyzed methods. These include C-H activation followed by addition to imines, which allows for the formation of C-C bonds at the α-position to the amine. researchgate.net Copper-catalyzed hydroamination reactions of alkenes have also emerged as a highly effective method for producing α-branched amines. organic-chemistry.org

Carbonyl Alkylative Amination (CAA): A more recent and robust alternative to CRA is the zinc-mediated carbonyl alkylative amination (CAA). This multicomponent reaction combines a carbonyl compound, an amine, and an alkyl donor (such as a carboxylic acid derivative) to construct complex α-branched amines. This strategy avoids the problematic condensation step of CRA, simplifies purification, and has a broader substrate scope, even allowing for the synthesis of α-trialkyl tertiary amines. nih.gov

These evolving strategies provide chemists with more efficient, scalable, and versatile tools to access structurally complex and medicinally relevant branched amine derivatives.

2-Methylpentan-2-amine hydrochloride: A Profile

This compound is the salt form of the tertiary branched alkylamine, 1,1-dimethylbutylamine. nih.gov Its structure features a tertiary carbon atom bonded to the nitrogen, making it a sterically hindered amine.

Properties of this compound

The key chemical and physical properties of this compound are summarized in the table below, based on computed data from scientific databases. nih.gov

| Property | Value |

| IUPAC Name | 2-methylpentan-2-amine;hydrochloride |

| Molecular Formula | C₆H₁₆ClN |

| Molecular Weight | 137.65 g/mol |

| CAS Number | 112306-54-4 |

| Parent Compound | 1,1-Dimethylbutylamine (CID 418247) |

| Component Compounds | 1,1-Dimethylbutylamine, Hydrochloric Acid |

This data is computationally generated and sourced from PubChem. nih.gov

The synthesis of 2-Methylpentan-2-amine would typically be achieved through one of the advanced methods developed for α-branched amines. For instance, a plausible route could involve the reaction of 2-methylpentan-2-one with ammonia (B1221849) under reductive conditions or through a multicomponent reaction like the aforementioned Carbonyl Alkylative Amination (CAA). nih.gov Once the free base (1,1-dimethylbutylamine) is synthesized and purified, it can be converted to its stable hydrochloride salt by reacting it with hydrochloric acid. wikipedia.orgspectroscopyonline.com This final step renders the compound as a more stable, solid material suitable for research and further synthetic applications.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-5-6(2,3)7;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUOBIXWYQOUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549190 | |

| Record name | 2-Methylpentan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112306-54-4 | |

| Record name | 2-Methylpentan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2 Methylpentan 2 Amine Hydrochloride

Oxidation Reactions of Primary Amine Moieties

While the provided outline specifies secondary amines, 2-Methylpentan-2-amine is a primary amine. The oxidation of primary amines is a significant transformation in organic synthesis, yielding a variety of nitrogen-containing compounds.

The oxidation of primary amines can lead to the formation of imines, which are often intermediates that can be further oxidized to nitriles. researchgate.net The direct oxidation of a primary amine like 2-Methylpentan-2-amine would initially form an imine. This process typically involves the removal of two hydrogen atoms from the amine.

Various reagents and catalytic systems have been developed for the oxidation of primary amines. For instance, transition metal catalysts, such as those based on ruthenium or palladium, can facilitate the dehydrogenative oxidation of amines. researchgate.net A simple heterogeneous system using base-treated manganese dioxide has been shown to be effective for the aerobic oxidation of various primary amines. researchgate.net In these reactions, the primary amine is first oxidized to an imine intermediate, which can then undergo further oxidative dehydrogenation or self-condensation. researchgate.net

The conversion of primary amines to nitriles is a more extensive oxidation, formally a double dehydrogenation. thieme.de This transformation is challenging due to the potential for multiple reaction pathways. thieme.de However, selective methods have been developed. For example, the use of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (Bobbitt's salt) in the presence of a base like pyridine (B92270) can afford nitriles in good yields. thieme.de The mechanism is thought to involve a hydride transfer from the amine to the oxoammonium cation. thieme.de Another efficient method employs a catalyst system of (4,4'-tBu2bpy)CuI/ABNO for the aerobic oxidation of primary amines to nitriles at room temperature. researchgate.net

| Reagent/Catalyst System | Product | Reference |

|---|---|---|

| Base-treated Manganese Dioxide (aerobic) | Imines/Nitriles | researchgate.net |

| [Ru(p-cymene)Cl2]2 | Nitriles/Imines | researchgate.net |

| Bobbitt's Salt/Pyridine | Nitriles | thieme.de |

| (4,4'-tBu2bpy)CuI/ABNO (aerobic) | Nitriles | researchgate.net |

Achieving selectivity in the oxidation of primary amines is crucial to obtaining the desired product, whether it be an imine or a nitrile. The choice of oxidant and reaction conditions plays a key role. For instance, some catalytic systems are highly selective for the dehydrogenation of primary amines with α-CH hydrogens. researchgate.net

The mechanism for the oxidation to nitriles often proceeds through an imine intermediate. researchgate.net In biomimetic approaches, transition metal catalysts can simulate the function of amine oxidases. researchgate.net The reaction can also be mediated by quinone-based catalysts, although these are often more selective for primary amines in a transamination-type mechanism, which is not applicable to secondary amines. nih.gov

For the selective oxidation of primary amines to hydroxylamines, reagents like OXONE® over silica (B1680970) gel have proven effective. acs.org This selectivity is attributed to the strong adsorption of the intermediate hydroxylamine (B1172632) to the silica surface, which protects it from further oxidation. acs.org

Reduction Reactions of Amine Derivatives

While 2-Methylpentan-2-amine is itself a primary amine, its derivatives can be subjected to reduction reactions to yield other amines. Furthermore, the synthesis of amines through the reduction of other nitrogen-containing functional groups is a cornerstone of organic chemistry. libretexts.org

Reductive amination is a powerful method for synthesizing primary, secondary, and tertiary amines. jocpr.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced. jocpr.comyoutube.com To synthesize a tertiary amine from a secondary amine, one could react the secondary amine with a carbonyl compound to form an enamine, which is then reduced. youtube.com

Another common route to amines is the reduction of amides. nih.gov The reduction of a primary amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields a primary amine. Similarly, secondary and tertiary amides can be reduced to the corresponding secondary and tertiary amines. libretexts.orgyoutube.com

The reduction of nitro compounds is also a widely used method for preparing primary amines. organic-chemistry.org A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., with Pd/C) and metal-based reagents. organic-chemistry.org

Selectivity in reduction reactions is paramount, especially when multiple reducible functional groups are present in a molecule. Reductive amination, for instance, can be performed selectively in a one-pot reaction using specific reducing agents. jocpr.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are less reactive towards carbonyl groups and selectively reduce the imine intermediate. wikipedia.orgmasterorganicchemistry.com

For the reduction of amides, the choice of reagent can determine the outcome. While strong hydrides like LiAlH₄ reduce amides to amines, a system of SmI₂/amine/H₂O has been developed for the highly chemoselective reduction of primary, secondary, and tertiary amides to alcohols, demonstrating orthogonal reactivity. nih.gov

In the case of nitro group reductions, chemoselectivity is often a key consideration. Certain methods allow for the reduction of a nitro group in the presence of other sensitive functionalities like ketones, esters, and halogens. organic-chemistry.org

| Starting Material | Reducing Agent/System | Product | Reference |

|---|---|---|---|

| Aldehyde/Ketone + Amine | NaBH₃CN or NaBH(OAc)₃ | Substituted Amine | wikipedia.orgmasterorganicchemistry.com |

| Amide | LiAlH₄ | Amine | libretexts.orgyoutube.com |

| Nitro Compound | H₂/Pd/C | Primary Amine | organic-chemistry.org |

| Imine | H₂/Pd | Amine | wikipedia.org |

Nucleophilic Substitution Reactions Involving the Amine Group

The lone pair of electrons on the nitrogen atom of 2-Methylpentan-2-amine makes it a good nucleophile. libretexts.org As such, it can participate in nucleophilic substitution reactions, most commonly with alkyl halides. ncert.nic.in

In these reactions, the amine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group. ncert.nic.in This initial reaction between a primary amine like 2-Methylpentan-2-amine and a haloalkane results in the formation of a secondary amine. chemistrystudent.comchemguide.co.uk

The product of this reaction, a secondary amine, is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine. chemistrystudent.comsavemyexams.com This process can continue, with the tertiary amine reacting to form a quaternary ammonium (B1175870) salt. libretexts.orgchemistrystudent.com This propensity for multiple alkylations can make it difficult to selectively synthesize a secondary or tertiary amine via this method. masterorganicchemistry.com To favor the formation of the primary amine product in the reaction of ammonia (B1221849) with a haloalkane, a large excess of ammonia is typically used. chemguide.co.uksavemyexams.com

The reactivity in these Sₙ2 reactions is influenced by steric hindrance. Primary alkyl halides are the most reactive, followed by secondary, and then tertiary halides, which are the least reactive due to steric hindrance hindering the approach of the nucleophile. ncert.nic.in

Alkylation Strategies for Substituted Amine Formation

The conversion of 2-methylpentan-2-amine into more substituted (secondary or tertiary) amines is achieved through alkylation, a fundamental class of reactions in organic synthesis. This process involves the formation of a new carbon-nitrogen bond. The primary amine acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.

A common challenge in the N-alkylation of primary amines is controlling the extent of the reaction. The initial alkylation yields a secondary amine, which is often more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms a tertiary amine. This can result in a mixture of products. However, selective mono-N-alkylation can be promoted through specific strategies. organic-chemistry.org For instance, using a large excess of the primary amine can favor the formation of the secondary amine. Alternatively, specialized reagents and catalysts have been developed to enhance selectivity. Cesium hydroxide, for example, has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org Another approach is reductive amination, where the primary amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

The table below summarizes common alkylation strategies applicable to primary amines like 2-methylpentan-2-amine.

| Alkylation Strategy | Alkylating Agent | Typical Conditions | Primary Product | Notes |

|---|---|---|---|---|

| Direct Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, Et₃N) | Secondary Amine (R-NH-R') | Risk of over-alkylation to tertiary amine. Steric hindrance can slow the reaction. |

| Reductive Amination | Aldehyde or Ketone | Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Secondary or Tertiary Amine | Provides good control and avoids over-alkylation. |

| "Borrowing Hydrogen" Catalysis | Alcohols (R-OH) | Transition metal catalyst (e.g., Ru, Ir) | Secondary or Tertiary Amine | Environmentally friendly method using alcohols as alkylating agents. organic-chemistry.org |

Derivatization Strategies for Amine Functionalities

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. For primary amines like 2-methylpentan-2-amine, derivatization is often employed to enhance their suitability for certain analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS). iu.edu Primary amines can exhibit poor chromatographic performance due to their basicity and polarity, leading to peak tailing and low sensitivity. Derivatization replaces the active, labile hydrogens on the amine group with more stable functional groups, which increases the analyte's volatility and thermal stability. iu.edu

Common derivatization strategies for primary amines include acylation and silylation. iu.edu

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride. A widely used reagent is trifluoroacetic anhydride (TFAA). The reaction replaces the amine hydrogens with trifluoroacetyl groups, forming a stable, volatile amide derivative that is readily analyzed by GC-MS. iu.edu

Silylation: This process introduces a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group, onto the amine. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. Silylation neutralizes the polarity of the N-H bonds, improving chromatographic behavior. iu.edu

Fluorescent Derivatization: For analysis using high-performance liquid chromatography (HPLC) with fluorescence detection, specific derivatizing agents are used. Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary amines to form highly fluorescent derivatives, enabling sensitive detection. sigmaaldrich.com

The table below details common derivatization agents for primary amines.

| Strategy | Reagent | Abbreviation | Derivative Formed | Primary Analytical Application |

|---|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl amide | GC-MS |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl amine | GC-MS |

| Fluorescent Labeling | 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Fluorescent quinoline (B57606) derivative | HPLC-Fluorescence |

Advanced Spectroscopic Characterization and Structural Elucidation of Amine Hydrochlorides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methylpentan-2-amine hydrochloride, a combination of one-dimensional and multi-dimensional NMR experiments would be employed for a comprehensive structural assignment.

High-Resolution Proton NMR for Structural Assignment

A high-resolution ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment in the molecule. The protonation of the amine group to form the ammonium (B1175870) salt significantly influences the chemical shifts of nearby protons.

Expected ¹H NMR Spectral Data:

The protonated amine group (-NH₃⁺) protons would likely appear as a broad singlet at a downfield chemical shift, the exact position of which is highly dependent on the solvent and concentration. The protons on the alkyl chain would exhibit characteristic multiplicities due to spin-spin coupling with neighboring protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -CH₃ (C1) | Triplet | ~0.9 | ~7.5 |

| -CH₂- (C4) | Sextet | ~1.3-1.4 | ~7.5 |

| -CH₂- (C3) | Multiplet | ~1.5-1.6 | ~7.5 |

| -C(CH₃)₂ (C2-Me) | Singlet | ~1.4-1.5 | N/A |

| -NH₃⁺ | Broad Singlet | Variable (e.g., 7.5-8.5) | N/A |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Carbon-13 NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon.

Expected ¹³C NMR Spectral Data:

The quaternary carbon (C2) bonded to the nitrogen atom would be significantly deshielded due to the electron-withdrawing effect of the ammonium group. The other carbon atoms in the alkyl chain would resonate at higher fields.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -CH₃ (C1) | ~14 |

| -CH₂- (C4) | ~17 |

| -CH₂- (C3) | ~40 |

| -C(CH₃)₂ (C2-Me) | ~25 |

| -C(NH₃⁺)- (C2) | ~58 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the protons of the ethyl group (C3-H₂ and C4-H₂) and between the propyl chain protons (C4-H₂ and C5-H₂).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbon (C2) by observing correlations from the protons of the methyl groups attached to it (C2-Me) and the protons on the adjacent methylene (B1212753) group (C3).

Solvent-Dependent NMR Studies for Conformational Analysis

The conformation of this compound in solution can be influenced by the solvent. By acquiring NMR spectra in a variety of deuterated solvents with different polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, D₂O), changes in chemical shifts and coupling constants can be observed. These solvent-induced shifts can provide insights into the preferred conformation of the molecule and the nature of the interactions between the solute and the solvent molecules. For instance, the chemical shift of the -NH₃⁺ protons is particularly sensitive to the hydrogen-bonding properties of the solvent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like amine hydrochlorides. In the positive ion mode, ESI-MS of this compound would be expected to produce a prominent protonated molecule, which is the free amine cation [C₆H₁₅N + H]⁺.

Expected ESI-MS Data:

Parent Ion: The base peak in the mass spectrum would correspond to the protonated free amine, 2-methylpentan-2-amine. The theoretical exact mass of this ion is approximately 102.1434 m/z.

Fragmentation: Collision-induced dissociation (CID) of the parent ion would lead to characteristic fragment ions. A primary fragmentation pathway for tertiary alkylamines is the cleavage of the C-C bond alpha to the nitrogen atom, resulting in the loss of an alkyl radical. For 2-Methylpentan-2-amine, this would likely involve the loss of a propyl radical to form a stable iminium ion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In the analysis of this compound, the initial step involves the ionization of the free amine, 2-methylpentan-2-amine, typically through electrospray ionization (ESI) or electron ionization (EI), to produce the protonated molecule [M+H]⁺ or the molecular ion M⁺•, respectively.

The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For 2-methylpentan-2-amine, the tertiary carbon attached to the amine group provides several pathways for α-cleavage.

The primary fragmentation pathways would involve the loss of the largest alkyl group, which is statistically favored, to yield the most stable carbocation. The predicted major fragmentation pathways for the molecular ion of 2-methylpentan-2-amine (m/z 101) are outlined below:

Loss of a propyl radical (-C₃H₇): This would result from the cleavage of the bond between the tertiary carbon and the adjacent CH₂ group, leading to a prominent fragment ion at m/z 58.

Loss of an ethyl radical (-C₂H₅): Cleavage of the bond between the tertiary carbon and the terminal ethyl group would produce a fragment at m/z 72.

Loss of a methyl radical (-CH₃): The loss of one of the two methyl groups attached to the tertiary carbon would result in a fragment ion at m/z 86.

A representative data table of predicted MS/MS fragments for the protonated 2-methylpentan-2-amine is provided below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 102 | 86 | CH₄ | Loss of a methyl group |

| 102 | 72 | C₂H₆ | Loss of an ethyl group |

| 102 | 58 | C₃H₈ | Loss of a propyl group |

This data is predictive and based on general fragmentation patterns of aliphatic amines.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. copernicus.org For this compound (C₆H₁₆ClN), the theoretical exact mass of the protonated molecule [C₆H₁₅N + H]⁺ can be calculated by summing the exact masses of its constituent isotopes.

The elemental composition can be determined using the following isotopic masses:

¹²C: 12.000000 Da

¹H: 1.007825 Da

¹⁴N: 14.003074 Da

The calculated exact mass for the protonated 2-methylpentan-2-amine would be compared to the experimentally measured mass. The high accuracy of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

| C₆H₁₅N | [M+H]⁺ | 102.12830 |

This data is theoretical and serves as a benchmark for experimental HRMS analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound based on its characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the formation of the hydrochloride salt results in the conversion of the primary amine (-NH₂) to a primary ammonium (-NH₃⁺) group. spectroscopyonline.com This transformation leads to characteristic changes in the infrared spectrum.

The key vibrational modes expected for this compound are:

N-H Stretching: The -NH₃⁺ group will exhibit broad and strong absorption bands in the region of 3200-2800 cm⁻¹. These bands are often complex due to hydrogen bonding and may show overtone and combination bands. spectroscopyonline.com

C-H Stretching: The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the alkyl chain will appear as strong bands in the 2960-2850 cm⁻¹ region. docbrown.info

N-H Bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected to appear in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively. spectroscopyonline.com

C-H Bending: The bending (scissoring, wagging, and twisting) vibrations of the CH₃ and CH₂ groups will be present in the 1470-1365 cm⁻¹ range. docbrown.info

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ region. orgchemboulder.com

A summary of the expected FTIR absorption bands is presented in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-2800 | N-H Stretch | Primary Ammonium (-NH₃⁺) |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1625-1560 | Asymmetric N-H Bend | Primary Ammonium (-NH₃⁺) |

| 1550-1500 | Symmetric N-H Bend | Primary Ammonium (-NH₃⁺) |

| 1470-1365 | C-H Bend | Alkyl (CH₃, CH₂) |

| 1250-1020 | C-N Stretch | Aliphatic Amine |

This data is based on typical infrared absorption ranges for the specified functional groups.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy relies on the inelastic scattering of monochromatic light. Generally, symmetric vibrations and non-polar bonds produce strong Raman signals, whereas asymmetric vibrations and polar bonds are more intense in FTIR.

For this compound, the Raman spectrum would be expected to show:

Strong C-H stretching and bending modes: The alkyl backbone of the molecule would give rise to prominent peaks in the Raman spectrum.

C-N stretching vibration: This mode would also be Raman active.

Skeletal vibrations: The carbon-carbon backbone vibrations would be observable in the lower frequency region of the spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational characteristics of the molecule. nih.gov

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational circular dichroism (VCD) is a spectroscopic technique that can determine the absolute configuration of chiral molecules in solution. hindsinstruments.com VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. hindsinstruments.com

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a VCD spectrum. However, if a chiral center were introduced into the molecule, for instance, through isotopic labeling or by derivatization with a chiral reagent, VCD could be employed to determine its absolute configuration. The experimental VCD spectrum of the chiral derivative would be compared to the theoretically calculated spectrum for a specific enantiomer to make the assignment. nih.govnih.gov

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. wikipedia.org

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the molecular structure: The connectivity of all atoms would be definitively established.

Precise bond lengths and angles: The exact geometric parameters of the molecule would be determined.

Information on intermolecular interactions: The crystal packing would reveal details about hydrogen bonding between the ammonium group and the chloride ion, as well as other non-covalent interactions. cambridge.org

While a crystal structure for this compound is not found in the public domain as of this writing, this technique remains the gold standard for absolute structural elucidation of crystalline materials.

Theoretical and Computational Investigations of 2 Methylpentan 2 Amine Hydrochloride

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of many-body systems. Its application to 2-methylpentan-2-amine hydrochloride allows for a detailed examination of its molecular geometry and electronic properties, as well as the prediction of its spectroscopic signatures.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the 2-methylpentan-2-ammonium cation (the protonated form of 2-methylpentan-2-amine), DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles.

The electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. Furthermore, the analysis of Mulliken atomic charges can reveal the partial charges on each atom, highlighting the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Geometrical Parameters for the 2-Methylpentan-2-ammonium Cation

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | 1.51 Å |

| C-C (backbone) | 1.54 Å | |

| N-H | 1.02 Å | |

| Bond Angle | C-N-H | 109.5° |

| C-C-C | 109.5° | |

| Dihedral Angle | H-N-C-C | ~60° (staggered) |

Prediction of Spectroscopic Parameters

DFT calculations can also be employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation. Theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are particularly common.

By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The characteristic vibrational modes, such as N-H stretching, C-H stretching, and C-N stretching, can be assigned to specific peaks in the spectrum. Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ |

| C-H Stretch | 2850-2960 cm⁻¹ | |

| ¹H NMR | -NH₃⁺ protons | 7.5-8.5 ppm |

| -CH₂- protons | 1.3-1.7 ppm | |

| -CH₃ protons | 0.9-1.2 ppm | |

| ¹³C NMR | C-N carbon | 50-60 ppm |

| Aliphatic carbons | 10-40 ppm |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules, complementing the static picture provided by DFT. These methods are instrumental in exploring the conformational landscape and intermolecular interactions of this compound.

Conformational Analysis and Energy Landscapes

The flexible aliphatic chain of 2-methylpentan-2-amine allows for multiple conformations due to rotation around single bonds. Conformational analysis aims to identify the different spatial arrangements of the atoms and their relative energies. By systematically rotating key dihedral angles and calculating the potential energy at each step, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers. This analysis helps in understanding the preferred shapes of the molecule in different environments.

Intermolecular Interaction Studies

In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. Molecular dynamics (MD) simulations can be used to study these interactions over time. In the crystalline structure, the primary interactions would be ionic bonds between the 2-methylpentan-2-ammonium cation and the chloride anion, as well as hydrogen bonding between the ammonium (B1175870) group and the chloride ions. In aqueous solution, the cation would be solvated by water molecules, forming hydrogen bonds with the surrounding water. Understanding these intermolecular forces is crucial for predicting the compound's physical properties, such as solubility and melting point.

Quantitative Structure–Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of methods that attempt to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov While traditionally used in drug discovery, QSAR can also be applied to understand chemical reactivity and synthetic utility.

For this compound, a QSAR study focused on its chemical reactivity could involve compiling a dataset of similar primary amines and their reaction rates for a specific chemical transformation. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound in the dataset. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

By employing statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model can be developed that relates the descriptors to the observed reactivity. Such a model could predict the reactivity of 2-methylpentan-2-amine in a given reaction or guide the design of new amines with enhanced synthetic utility. The predictive power of a QSAR model is typically assessed through internal and external validation techniques. nih.gov

Computational Prediction of Chemical Reactivity and Selectivity

In the realm of modern chemistry, theoretical and computational investigations serve as powerful tools to predict and understand the behavior of molecules. For this compound, computational chemistry offers a lens through which we can explore its intrinsic reactivity and selectivity in various chemical transformations. These in silico studies, often employing methods rooted in quantum mechanics, can provide detailed insights into the electronic structure and energetic landscapes that govern the compound's chemical personality. While specific experimental and computational studies on the reactivity and selectivity of this compound are not extensively documented in publicly available literature, we can delineate the established computational methodologies that would be used for such predictions and present illustrative data.

The primary approaches for predicting chemical reactivity and selectivity involve the analysis of the molecule's frontier molecular orbitals (FMOs), the mapping of its molecular electrostatic potential (MEP), and the calculation of reaction pathways and transition state energies.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). The energies of these orbitals and their spatial distribution are critical in determining the feasibility and nature of a chemical reaction.

For this compound, the protonated amine group significantly influences the electronic properties. Computational methods like Density Functional Theory (DFT) can be used to calculate the energies and visualize the shapes of the HOMO and LUMO.

A smaller HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to reaction. The locations of the HOMO and LUMO lobes on the molecule indicate the likely sites for nucleophilic and electrophilic attack, respectively. In the case of the 2-methylpentan-2-ammonium cation (the active part of the hydrochloride salt), the HOMO would likely be localized around the sigma bonds of the alkyl framework, while the LUMO would be associated with the positively charged ammonium group, particularly the N-H bonds, making them potential sites for deprotonation or interaction with nucleophiles.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT calculation for the 2-methylpentan-2-ammonium cation.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-Methylpentan-2-ammonium Cation Calculated at the B3LYP/6-31G(d) level of theory.

| Molecular Orbital | Energy (eV) | Description of Localization | Implication for Reactivity |

| HOMO | -10.5 | Primarily on the C-C and C-H sigma bonds of the pentyl chain. | Indicates the molecule can act as an electron donor from its alkyl backbone under harsh oxidizing conditions. |

| LUMO | -1.2 | Localized on the N-H bonds of the ammonium group. | Suggests the N-H protons are the most electrophilic sites, susceptible to attack by bases. |

| HOMO-LUMO Gap | 9.3 | A large gap suggests high kinetic stability. | The molecule is not expected to be highly reactive under standard conditions without a strong reaction partner. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

Red regions indicate areas of high electron density and negative electrostatic potential, which are attractive to electrophiles.

Blue regions denote areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green regions represent areas of neutral potential.

For the 2-methylpentan-2-ammonium cation, an MEP map would show a strong positive potential (blue) concentrated around the ammonium head group (-NH3+), particularly on the hydrogen atoms. This reinforces the idea that this is the most likely site for interaction with nucleophiles or bases. The alkyl chain would exhibit a more neutral (green) or slightly negative (yellow/orange) potential, indicating it is less likely to be the primary site of reaction.

Prediction of Selectivity

Computational chemistry is particularly adept at predicting the selectivity of reactions, including regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is preferentially formed). This is achieved by calculating the energies of all possible reaction intermediates and, more importantly, the transition states that lead to them. According to transition state theory, the reaction pathway with the lowest activation energy (the energy difference between the reactants and the highest-energy transition state) will be the fastest and thus determine the major product.

For instance, if this compound were to participate in a reaction where different protons could be abstracted, computational models could calculate the activation energy for the removal of each type of proton. The proton with the lowest activation energy for abstraction would be the one that is preferentially removed.

Consider a hypothetical elimination reaction involving the 2-methylpentan-2-ammonium cation. A strong base could potentially abstract a proton from a neighboring carbon, leading to an alkene. There are multiple hydrogens that could be removed, leading to different alkene products (regioisomers). By calculating the energy profiles for each possible elimination pathway, we can predict the major product.

Table 2: Hypothetical Activation Energies for a Regioselective Reaction Illustrative data for a hypothetical E2 elimination reaction.

| Reaction Pathway | Product | Transition State Energy (kcal/mol) | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A | 2-Methylpent-1-ene | 35.2 | 2.5 | Minor Product |

| Pathway B | 2-Methylpent-2-ene | 32.7 | 0.0 | Major Product (Zaitsev's Rule) |

This hypothetical data suggests that the formation of 2-Methylpent-2-ene would be favored as it proceeds through a lower energy transition state, a prediction that aligns with Zaitsev's rule for elimination reactions.

The Versatile Role of this compound in Synthetic Organic Chemistry

Introduction

This compound, a notable chemical entity, serves as a valuable building block and synthetic intermediate in the vast landscape of organic chemistry. Its unique structural features, characterized by a sterically hindered primary amine group attached to a tertiary carbon, impart specific reactivity that chemists can exploit in the construction of complex molecular architectures. This article elucidates the multifaceted applications of this compound, focusing on its role as a precursor in the synthesis of intricate organic molecules, its contribution to the production of fine chemicals, its utility in forming nitrogen-containing heterocycles, and its applications in the realm of metal complex chemistry.

Influence of Solvent Systems on Reaction Pathways and Molecular Behavior

Solvent Effects on Reaction Rates and Selectivity

The rate and selectivity of a reaction involving 2-Methylpentan-2-amine hydrochloride are intricately linked to the solvent system employed. The solvent's ability to stabilize or destabilize reactants, transition states, and intermediates determines the kinetic favorability of a particular reaction pathway. The effects are most prominently observed in nucleophilic substitution reactions, where the amine can act as a nucleophile (in its free base form) or the alkyl group can be a substrate.

The polarity of the solvent, categorized by its dielectric constant, is a key determinant. Solvents are broadly classified as polar or non-polar, and further as protic (containing acidic protons, e.g., water, alcohols) or aprotic (lacking acidic protons, e.g., acetone, dimethylformamide).

Table 1: Properties of Common Solvents

| Solvent | Dielectric Constant (ε) | Type |

|---|---|---|

| Water | 80.1 | Polar Protic |

| Methanol | 32.7 | Polar Protic |

| Ethanol (B145695) | 24.5 | Polar Protic |

| Acetone | 20.7 | Polar Aprotic |

| Acetonitrile | 37.5 | Polar Aprotic |

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic |

| Dichloromethane | 8.9 | Polar Aprotic |

An increase in solvent polarity generally accelerates reactions that involve the formation of a charged intermediate from neutral reactants. khanacademy.org Conversely, reactions where charge is dispersed or destroyed in the transition state are often slowed by more polar solvents. khanacademy.org For reactions involving this compound, the choice between a polar protic and a polar aprotic solvent can significantly alter the reaction rate and the predominant mechanism.

Impact of Solvent Polarity on Spectroscopic Signatures

The polarity of the solvent can induce shifts in the spectroscopic signatures of a molecule, such as those observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These shifts, known as solvatochromism in UV-Vis spectroscopy, arise from differential solvation of the ground and excited states of the molecule.

Table 3: Predicted Solvent-Induced Shifts in Spectroscopic Data for this compound

| Spectroscopic Technique | Solvent | Expected Observation | Rationale |

|---|---|---|---|

| ¹H NMR | Polar Protic (e.g., D₂O) vs. Polar Aprotic (e.g., DMSO-d₆) | Downfield shift of N-H and α-proton signals in more polar, protic solvents. | Increased hydrogen bonding and stabilization of the positive charge on the nitrogen, leading to greater deshielding of nearby protons. |

| ¹³C NMR | Polar Protic vs. Polar Aprotic | Shifts in the chemical shifts of the carbon atoms, particularly the carbon bonded to the nitrogen. | Changes in the electron density around the carbon atoms due to solvent interactions with the polar N-H⁺ group. |

Solvent Selection for Optimized Synthesis and Purification Processes

The choice of solvent is crucial not only for the reaction itself but also for the subsequent workup and purification of the product.

Solvation Effects on Reagent Reactivity

The reactivity of the free amine, 2-methylpentan-2-amine, is significantly influenced by the solvent. In its role as a nucleophile, the lone pair of electrons on the nitrogen atom is responsible for its reactivity. In polar protic solvents, hydrogen bonding to this lone pair can decrease the amine's nucleophilicity. Therefore, for reactions where the free amine is the desired nucleophile, a polar aprotic solvent is often preferred to maximize its reactivity.

Conversely, during the formation of the hydrochloride salt, a solvent that can readily dissolve the free amine but in which the hydrochloride salt is sparingly soluble is ideal for promoting precipitation of the pure product.

Recrystallization Solvent Systems for Purity Enhancement

Recrystallization is a fundamental technique for purifying solid compounds, and its success is highly dependent on the choice of solvent. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amine hydrochlorides like this compound, which are salts, solubility is generally higher in more polar solvents.

Commonly, mixed solvent systems are employed for the recrystallization of amine hydrochlorides. A typical approach involves dissolving the salt in a polar solvent in which it is soluble, such as ethanol or methanol, and then adding a less polar "anti-solvent," such as diethyl ether or ethyl acetate, until the solution becomes turbid. Upon cooling, the purified crystals will precipitate. The selection of an appropriate solvent system is often empirical and requires experimentation.

The careful selection of solvent systems, based on a sound understanding of their influence on reaction mechanisms and molecular interactions, is paramount for the successful synthesis and purification of this compound.

Advanced Research Methodologies and Analytical Techniques

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing chemical compounds. For a small, polar, and potentially volatile compound like 2-Methylpentan-2-amine hydrochloride, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant separation techniques.

HPLC is a versatile technique for separating compounds in a liquid mobile phase that is pumped through a column packed with a stationary phase. The development of an HPLC method for this compound presents a specific challenge: the molecule lacks a significant chromophore, making it difficult to detect using standard UV-Vis detectors.

To overcome this, a common strategy is pre-column derivatization, where the analyte is reacted with a labeling agent to attach a UV-absorbing or fluorescent tag. For primary amines like 2-Methylpentan-2-amine, reagents such as Dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC) are often employed.

A typical reversed-phase HPLC (RP-HPLC) method could be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation from other matrix components.

Table 1: Illustrative HPLC Method Parameters for Derivatized 2-Methylpentan-2-amine

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient: 30% B to 70% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm for OPA derivative) |

| Injection Volume | 10 µL |

This method would require optimization of the derivatization reaction (e.g., pH, reaction time, temperature) and the chromatographic conditions to ensure complete separation and sensitive detection.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds. researchgate.net As a relatively volatile amine, 2-Methylpentan-2-amine can be analyzed by GC. However, primary amines can exhibit poor peak shape (tailing) due to their interaction with active silanol groups on the surface of standard GC columns and inlets. researchgate.net

To mitigate these issues, several approaches can be taken:

Derivatization: The amine can be converted into a less polar, more volatile derivative through reactions like acylation or silylation. This reduces interaction with the column and improves peak symmetry.

Specialized Columns: The use of base-deactivated columns or columns with a stationary phase specifically designed for amine analysis (e.g., wax-type or amine-specific phases) can significantly improve chromatography.

Headspace GC: For analyzing the compound in solid or liquid matrices, headspace GC can be employed. This technique analyzes the vapor phase in equilibrium with the sample, which minimizes matrix interference and can improve sensitivity for volatile analytes. researchgate.net

A typical GC method would involve a temperature program to ensure the separation of the analyte from any impurities or other volatile components in the sample. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for greater specificity and sensitivity. researchgate.net

Table 2: Example GC-MS Method Parameters for 2-Methylpentan-2-amine

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-350 amu |

Method Validation in Analytical Chemistry

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. fda.gov For quantitative analysis of this compound, key validation parameters include linearity, limits of detection and quantification, and evaluation of matrix effects. fda.gov

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net It is established by preparing a series of calibration standards of known concentrations and analyzing them with the developed method.

A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the analyte concentration. The relationship is typically evaluated using the method of least squares linear regression. The correlation coefficient (r) or coefficient of determination (r²) is calculated as an indicator of the quality of the fit, with a value close to 1.000 being ideal. A minimum of five concentration levels is generally recommended to establish linearity. researchgate.net

Table 3: Example Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 15,234 |

| 2.5 | 37,890 |

| 5.0 | 74,987 |

| 10.0 | 151,050 |

| 20.0 | 299,560 |

| Regression Equation | y = 15012x + 158 |

| Coefficient of Determination (r²) | 0.9998 |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

Several methods exist for determining LOD and LOQ:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with low analyte concentrations to the noise of the baseline. An LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at 10:1.

Based on the Standard Deviation of the Response and the Slope: This is a more statistically rigorous approach. LOD and LOQ are calculated from the standard deviation of the response of blank samples or the residual standard deviation of the regression line (σ) and the slope of the calibration curve (S).

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Table 4: Illustrative LOD and LOQ Determination

| Parameter | Value |

|---|---|

| Standard Deviation of Blanks (σ) | 450 (Arbitrary Units) |

| Slope of Calibration Curve (S) | 15012 |

| Calculated LOD (µg/mL) | 0.10 |

| Calculated LOQ (µg/mL) | 0.30 |

Matrix effects occur when components of the sample matrix, other than the analyte itself, interfere with the measurement of the analyte, causing either suppression or enhancement of the analytical signal. This is a significant concern in complex matrices like biological fluids or dietary supplements.

The most common method to evaluate matrix effects is the post-extraction spike comparison. This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent at the same concentration.

The Matrix Factor (MF) is calculated as: MF = (Peak Response in Spiked Matrix Extract) / (Peak Response in Neat Solution)

An MF < 1 indicates signal suppression.

An MF > 1 indicates signal enhancement.

An MF = 1 indicates no matrix effect.

To ensure method reliability across different sources of a matrix, this evaluation should ideally be performed using matrices from at least six different lots or individuals.

Table 5: Hypothetical Matrix Effect Evaluation Data

| Matrix Lot | Response in Neat Solution | Response in Spiked Matrix | Matrix Factor |

|---|---|---|---|

| 1 | 75,100 | 68,340 | 0.91 |

| 2 | 74,950 | 69,700 | 0.93 |

| 3 | 75,230 | 72,970 | 0.97 |

| 4 | 75,050 | 67,545 | 0.90 |

| 5 | 74,880 | 71,136 | 0.95 |

| 6 | 75,300 | 70,030 | 0.93 |

| Average MF | 0.93 |

| RSD (%) | | | 2.5% |

An average Matrix Factor of 0.93 indicates a consistent signal suppression of approximately 7%. If this effect is significant and variable, the use of a matrix-matched calibration curve or an internal standard (preferably a stable isotope-labeled version of the analyte) is required to ensure accurate quantification.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-Methylpentan-2-amine |

| Dansyl chloride |

| o-phthalaldehyde |

| 9-fluorenylmethyl chloroformate |

| Acetonitrile |

Green Chemistry Principles in Synthetic and Analytical Procedures

The integration of green chemistry principles into the synthesis and analysis of chemical compounds is a paramount objective in modern science, aiming to reduce environmental impact and enhance safety. For aliphatic amines such as this compound, these principles guide the development of more sustainable methodologies.

Synthetic Procedures:

The synthesis of sterically hindered primary amines, including tertiary alkyl primary amines like 2-Methylpentan-2-amine, is a challenging area where green chemistry offers significant improvements. Traditional methods often involve multi-step processes with stoichiometric reagents, leading to poor atom economy and significant waste generation. Modern approaches focus on catalytic, one-pot reactions that are more efficient and environmentally benign.

A key green synthetic route applicable to the formation of such amines is the catalytic reductive amination of ketones. frontiersin.orgnih.govresearchgate.netnih.gov This method converts a carbonyl group and an amine source into a new amine, typically using a catalyst and a reducing agent. For the synthesis of a primary amine like 2-Methylpentan-2-amine, this would involve the reductive amination of a suitable ketone (e.g., methyl butyl ketone) using ammonia (B1221849). researchgate.netnih.gov This process is considered green because it often utilizes catalytic amounts of reagents and can be performed in a single step ("one-pot"), which minimizes waste and energy consumption. wikipedia.org

Recent advancements have focused on replacing noble metal catalysts (like Palladium) with more abundant and less toxic base metals such as iron and cobalt. researchgate.netnih.gov These non-noble metal catalysts have shown high efficiency and selectivity under milder reaction conditions, further enhancing the green credentials of the synthesis. frontiersin.org The use of hydrogen gas as the reducing agent and aqueous ammonia as the nitrogen source are additional benefits, as they are inexpensive and produce water as the primary byproduct. researchgate.netwikipedia.org

Table 1: Comparison of Catalytic Systems for Green Reductive Amination of Ketones

| Catalyst System | Reducing Agent | Nitrogen Source | Key Advantages | Relevant Compound Class |

| Palladium-based (e.g., H₂/Pd) | Hydrogen Gas | Ammonia | High efficiency, mild conditions | Ketones, Aldehydes |

| Nickel-based (e.g., Ni-catalyst) | Hydrogen Gas | Ammonia | Abundant metal, good activity | Alcohols, Ketones |

| Cobalt-based (e.g., Co/Sc bimetallic) | Hydrogen Gas | Aqueous Ammonia | Reusable, broad substrate scope | Ketones, Aldehydes |

| Iron-based (e.g., Fe on (N)SiC support) | Hydrogen Gas | Aqueous Ammonia | Earth-abundant metal, reusable, tolerates functional groups | Ketones, Aldehydes |

Analytical Procedures:

Green analytical chemistry (GAC) focuses on making analytical methods safer for operators, reducing their environmental impact, and aligning with the principles of sustainable development. humanjournals.com Key strategies include the miniaturization of analytical devices, reduction in the use of hazardous solvents and reagents, and decreased energy consumption. ekb.eg

For the analysis of aliphatic amines like this compound, several green techniques are applicable:

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful green alternative to traditional High-Performance Liquid Chromatography (HPLC). researchgate.net It primarily uses supercritical carbon dioxide (CO₂) as the mobile phase, which is non-toxic, non-flammable, and readily available. americanpharmaceuticalreview.comchromatographyonline.com This dramatically reduces the consumption of organic solvents. SFC is particularly effective for the analysis and purification of sterically hindered amines, offering improved chromatographic performance and productivity. researchgate.net The use of basic additives like diethylamine may be required to improve peak shape for basic compounds, but their use can be optimized to minimize waste. americanpharmaceuticalreview.com

Miniaturized and Solvent-less Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) align with GAC principles by minimizing or eliminating solvent use. nih.govmdpi.com SPME uses a coated fiber to extract and concentrate analytes from a sample, which can then be directly desorbed into a gas chromatograph (GC) or eluted with a minimal amount of solvent for HPLC analysis. mdpi.com These methods are effective for extracting aliphatic amines from various matrices, such as atmospheric particles, combining sampling, isolation, and enrichment into a single, solvent-free step. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylpentan-2-amine hydrochloride in laboratory settings?

- Methodological Answer : The synthesis of this compound can be optimized using predictive databases like PISTACHIO, BKMS_METABOLIC, and REAXYS to identify feasible reaction pathways. For example, reductive amination of 2-pentanone with methylamine under acidic conditions followed by HCl neutralization is a common approach. Reaction parameters (e.g., temperature, solvent polarity) should be adjusted to minimize byproducts like tertiary amine oxides .

Q. How can researchers characterize the purity of this compound?

- Methodological Answer : Purity analysis should combine multiple techniques:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities.

- HPLC with UV detection (λ = 210–220 nm) for quantification.

- Elemental analysis (C, H, N, Cl) to validate stoichiometry.

Safety data sheets (SDS) for similar hydrochlorides (e.g., 2-Methoxyamphetamine hydrochloride) recommend these methods for regulatory compliance .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA HCS guidelines:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation.

Emergency measures (e.g., 48-hour medical observation post-exposure) are advised based on analogs like 2-Methoxyamphetamine hydrochloride .

Q. How does the hydrochloride salt form affect the compound’s solubility and stability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base, making it suitable for biological assays. Stability studies under varying pH (3–9) and temperature (4–40°C) should be conducted using accelerated stability testing (ICH Q1A guidelines). For analogs like 2-((2-Chloroethyl)amino)ethanol hydrochloride, salt formation reduces volatility and improves shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Address discrepancies via:

- Systematic meta-analysis of assay conditions (e.g., cell lines, concentration ranges).

- Comparative binding assays (e.g., radioligand displacement for receptor affinity).

- Batch-to-batch purity verification using LC-MS. For example, variations in serotonin modulation by 2-Methoxyamphetamine hydrochloride were linked to impurity profiles .

Q. What computational methods are suitable for modeling the reactivity of this compound?

- Methodological Answer : Use density functional theory (DFT) to predict reaction pathways (e.g., SN2 vs. E2 mechanisms in alkylation reactions). Molecular dynamics simulations can model solvation effects. Tools like PubChem’s 3D conformer library and PISTACHIO’s reaction templates provide baseline data for validation .

Q. How can reaction yields be improved in the synthesis of this compound derivatives?

- Methodological Answer : Optimize via:

- DoE (Design of Experiments) to test variables (e.g., catalyst loading, solvent polarity).

- Microwave-assisted synthesis to reduce reaction time.

- In-situ FTIR monitoring to track intermediate formation. Similar strategies improved yields for 2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride derivatives .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodological Answer : Degradation pathways (e.g., hydrolysis, oxidation) can be minimized by:

- Lyophilization to remove residual moisture.

- Addition of stabilizers (e.g., ascorbic acid for oxidation-prone analogs).

- Dark, inert-atmosphere storage to prevent photolytic/thermal decomposition, as recommended for pyridoxine hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.